Tris(2-chloroethyl)amine hydrochloride
Overview
Description
Tris(2-chloroethyl)amine hydrochloride: is an organic compound with the formula C6H12Cl3N·HCl . . This compound is a powerful vesicant, meaning it causes blistering, and has been studied for its potential use in treating certain types of cancer .
Mechanism of Action
Note
Tris(2-chloroethyl)amine is extremely toxic, damaging the eyes, skin, respiratory tract, and immune system. Its health effects develop slowly . As a questionable carcinogen, it emits toxic fumes upon decomposition . Its historical use as a chemical warfare agent underscores its potency and danger.
Biochemical Analysis
Biochemical Properties
Tris(2-chloroethyl)amine hydrochloride interacts with various biomolecules in the body. It is known to bind quickly to cells of the body
Cellular Effects
This compound is extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system . It penetrates and binds quickly to cells of the body, but its health effects develop slowly . The full extent of cellular injury may not be known for days .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The degradation of this compound over time in laboratory settings has been observed . The rate constant was significantly increased from a neutral environment to the pH of 12.5 reaching 500% of the original value using alkalisation . The hydrolysis in a neutral environment was also influenced by the analyte concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is known to be poisonous by ingestion, subcutaneous, intravenous, and intraperitoneal routes
Transport and Distribution
It is known to be absorbed into the body by inhalation, ingestion, eye contact, and skin contact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-chloroethyl)amine hydrochloride typically involves the reaction of triethanolamine with thionyl chloride. The process is as follows :
Reactants: 29.8 g (0.20 mole) of triethanolamine, 300 mL of dichloroethane, and 51.0 mL of thionyl chloride.
Reaction Conditions: The mixture is heated to reflux for 4 hours.
Quenching: The reaction is quenched by adding 20 mL of methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In an alkaline environment, it hydrolyzes to form triethanolamine.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Hydrolysis: Alkaline conditions (pH 7.5 to 12.5) significantly increase the hydrolysis rate.
Substitution: Common nucleophiles include water, alcohols, and amines.
Major Products:
Hydrolysis: Triethanolamine is the major product formed during hydrolysis.
Substitution: Depending on the nucleophile, various substituted amines can be formed.
Scientific Research Applications
Chemistry: Tris(2-chloroethyl)amine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of aziridinium ions, which are intermediates in various chemical reactions .
Biology and Medicine:
Chemotherapy: It has been used as a chemotherapeutic agent for treating Hodgkin’s and non-Hodgkin’s lymphomas.
Industry:
Chemical Warfare: Due to its vesicant properties, it has been used in chemical warfare.
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Mechlorethamine hydrochloride
- Cyclophosphamide
- Chlorambucil
- Melphalan
Comparison: Tris(2-chloroethyl)amine hydrochloride is unique due to its three chloroethyl groups, which enhance its alkylating ability compared to bis(2-chloroethyl)amine hydrochloride . This makes it more effective in forming DNA cross-links, which is crucial for its use in chemotherapy .
Properties
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUDLLZYJVHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
555-77-1 (Parent) | |
Record name | Trichlormethine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6074835 | |
Record name | Trichlormethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817-09-4 | |
Record name | Tris(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlormethine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trichlormethine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trichlormethine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trichlormethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORMETHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00238AP6R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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